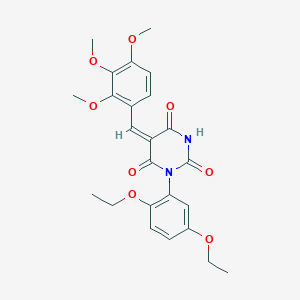![molecular formula C21H25N3O3 B4756267 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B4756267.png)
2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide
Overview
Description
2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide, also known as CXCR4 antagonist, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. This compound has been found to have a significant impact on the immune system, making it a promising candidate for the treatment of cancer, HIV, and other immune-related disorders. In
Mechanism of Action
The mechanism of action of 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist involves the inhibition of the 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide receptor, which is involved in the migration and proliferation of cancer cells and immune cells. 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist binds to the 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide receptor, preventing the receptor from interacting with its ligand, CXCL12. This prevents the migration and proliferation of cancer cells and immune cells, which can prevent the spread of cancer and the replication of HIV.
Biochemical and Physiological Effects:
2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist has been found to have several biochemical and physiological effects. It has been shown to inhibit the migration and proliferation of cancer cells, which can prevent the spread of cancer to other parts of the body. It has also been found to inhibit the replication of HIV, making it a potential treatment for HIV/AIDS. 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist has been shown to have an impact on the immune system, making it a promising candidate for the treatment of immune-related disorders.
Advantages and Limitations for Lab Experiments
2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist has several advantages for lab experiments. It has been extensively studied and has been found to have a significant impact on the immune system, making it a promising candidate for the treatment of various diseases. 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist has also been found to be relatively easy to synthesize, making it readily available for lab experiments. However, there are also limitations to using 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist in lab experiments. It has been found to have some toxicity, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist.
Future Directions
There are several future directions for the research of 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist. One potential direction is the development of new derivatives of 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist, which could have improved efficacy and reduced toxicity. Another direction is the investigation of the use of 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist in combination with other drugs, which could enhance its therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist and its potential use in the treatment of other diseases.
Scientific Research Applications
2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist has been extensively researched for its potential therapeutic applications in various diseases. It has been found to have a significant impact on the immune system, making it a promising candidate for the treatment of cancer, HIV, and other immune-related disorders. 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist has been shown to inhibit the migration of cancer cells, which can prevent the spread of cancer to other parts of the body. It has also been found to inhibit the replication of HIV, making it a potential treatment for HIV/AIDS.
properties
IUPAC Name |
2-(cyclohexylcarbamoylamino)-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-17-13-11-16(12-14-17)22-20(25)18-9-5-6-10-19(18)24-21(26)23-15-7-3-2-4-8-15/h5-6,9-15H,2-4,7-8H2,1H3,(H,22,25)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAWJURFDDKMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(cyclohexylcarbamoyl)amino]-N-(4-methoxyphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(benzyloxy)ethyl]-2-iodobenzamide](/img/structure/B4756210.png)
![N-allyl-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4756217.png)
![dimethyl 2-[({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]terephthalate](/img/structure/B4756221.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4756227.png)
![8-{[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4756231.png)
![(4-{5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4756236.png)
![N-ethyl-N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4756266.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4756272.png)

![3,4-dimethyl-6-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4756284.png)
![N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide](/img/structure/B4756297.png)
